

Application Notes and Protocols for Single-Molecule RNA Tracking Using DMHBO+

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Compound of Interest

Compound Name: DMHBO+
Cat. No.: B15497292

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Introduction

The ability to visualize and track single RNA molecules in living cells is paramount for understanding the intricate mechanisms of gene expression, regulation, and the pathogenesis of various diseases. **DMHBO+** is a fluorogenic probe that, in complex with its cognate RNA aptamer, "Chili," offers a powerful tool for real-time tracking of RNA dynamics. This document provides detailed application notes and protocols for the use of **DMHBO+** in single-molecule RNA tracking experiments.

The Chili RNA aptamer, a 52-nucleotide sequence, specifically binds to **DMHBO+** and induces a significant increase in its fluorescence, characterized by a large Stokes shift.[1][2] The formation of a G-quadruplex structure within the aptamer upon ligand binding immobilizes **DMHBO+**, leading to its bright fluorescence emission.[2][3] This "light-up" property makes the **DMHBO+**-Chili system particularly well-suited for imaging RNA in the complex and crowded environment of a living cell, minimizing background fluorescence from unbound probes.

Data Presentation

Photophysical and Binding Properties of DMHBO+-Chili Complex

Property	Value	Reference
Excitation Maximum (λ_{ex})	456 nm	[4]
Emission Maximum (λ_{em})	592 nm	[4][5]
Stokes Shift	~136 nm	[2]
Dissociation Constant (Kd)	Low nanomolar	[4][5]
Fluorescence Quantum Yield (Φ_F)	0.10	[5]
Photostability	Data not available	
Signal-to-Noise Ratio (Single-Molecule)	Data not available	

Comparison with Other Single-Molecule RNA Tracking Probes

Probe System	Excitation (nm)	Emission (nm)	Quantum Yield	Key Advantages	Key Disadvantages
DMHBO+ - Chili	456	592	0.10	Large Stokes shift, low background, genetically encodable tag.	Limited photostability data, potential for aptamer misfolding.
MS2-GFP	~488	~509	~0.60	Well-established, robust signal amplification.	Large tag size can perturb RNA function, potential for aggregation.
Mango II - TO1-Biotin	~510	~535	~0.53	High affinity, good photostability.	Requires exogenous delivery of the fluorophore.
Spinach2 - DFHBI	~447	~501	~0.72	High quantum yield, rapid fluorescence activation.	Lower thermal stability, sensitive to Mg ²⁺ concentration.
biRhoBAST - TMR-DN	~555	~580	Data not available	High brightness and photostability.	Requires a quencher-conjugated fluorophore.

Experimental Protocols

Protocol 1: Plasmid Construction for Chili Aptamer-Tagged RNA Expression

This protocol describes the cloning of the Chili aptamer sequence into an expression vector to tag a target RNA.

Materials:

- Expression vector of choice (e.g., pcDNA3.1)
- Gene of interest (GOI) sequence
- Chili aptamer DNA sequence (5'-GGT GAG GGT GGC GAC GAT GTC CGG GAG TCG GAT GCT GAT GTC GTC CGT GGC GGC ACC ACT CCC-3')
- Restriction enzymes and T4 DNA ligase
- Competent E. coli cells
- Plasmid purification kit

Procedure:

- **Design Primers:** Design PCR primers to amplify your GOI. Incorporate the Chili aptamer sequence into the forward or reverse primer, depending on whether you want a 5' or 3' tag. Include appropriate restriction sites for cloning into your expression vector.
- **PCR Amplification:** Perform PCR to amplify your GOI with the Chili aptamer tag.
- **Restriction Digest:** Digest both the PCR product and the expression vector with the chosen restriction enzymes.
- **Ligation:** Ligate the digested PCR product into the digested vector using T4 DNA ligase.
- **Transformation:** Transform the ligation mixture into competent E. coli cells.
- **Selection and Screening:** Plate the transformed cells on selective agar plates. Screen colonies by colony PCR or restriction digest of purified plasmids to identify positive clones.

- Sequence Verification: Sequence the final plasmid construct to confirm the correct insertion and sequence of the GOI and the Chili aptamer tag.

Protocol 2: Live-Cell Single-Molecule RNA Tracking with DMHBO+

This protocol outlines the steps for preparing cells, labeling with **DMHBO+**, and imaging single RNA molecules.

Materials:

- Mammalian cells (e.g., HeLa, U2OS)
- Glass-bottom imaging dishes
- Transfection reagent
- Chili aptamer-tagged RNA expression plasmid
- **DMHBO+** stock solution (in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

- Cell Culture and Transfection:
 - One day prior to imaging, seed cells onto glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.
 - Transfect the cells with the Chili aptamer-tagged RNA expression plasmid using your preferred transfection reagent according to the manufacturer's protocol. Allow for 24-48 hours of expression.
- Labeling with **DMHBO+**:

- Prepare a working solution of **DMHBO+** in pre-warmed live-cell imaging medium. A final concentration in the range of 1-5 μM is a good starting point, but should be optimized for your cell line and expression levels to maximize signal-to-noise.
- Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Replace the medium with the **DMHBO+** containing imaging medium.
- Incubate the cells for 30-60 minutes at 37°C and 5% CO₂ to allow for **DMHBO+** to enter the cells and bind to the Chili aptamer-tagged RNA.
- Image Acquisition:
 - Mount the imaging dish on the TIRF microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Use a laser line appropriate for exciting **DMHBO+** (e.g., 458 nm).
 - Set the emission filter to collect fluorescence around 592 nm.
 - Adjust the TIRF angle to achieve optimal signal-to-noise for single-molecule detection.
 - Acquire time-lapse image series with an exposure time of 50-200 ms per frame. The total acquisition time will depend on the photostability of the complex and the biological process being observed.

Protocol 3: Image and Data Analysis

This protocol provides a general workflow for analyzing single-molecule tracking data.

Software:

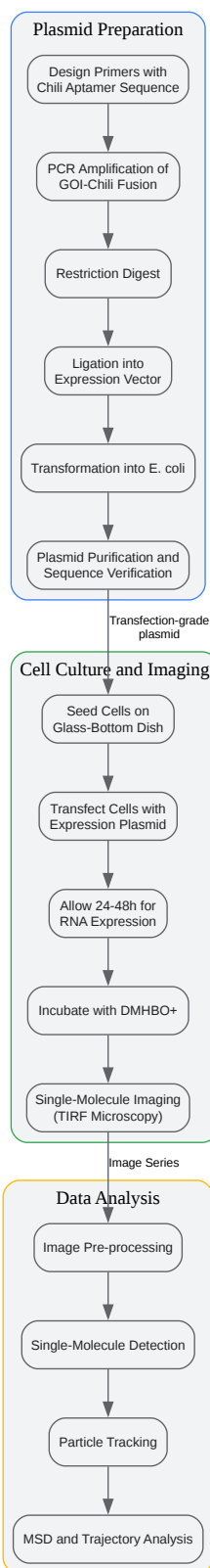
- ImageJ/Fiji with tracking plugins (e.g., TrackMate)
- Custom scripts in MATLAB or Python for detailed analysis

Procedure:

- Image Pre-processing:

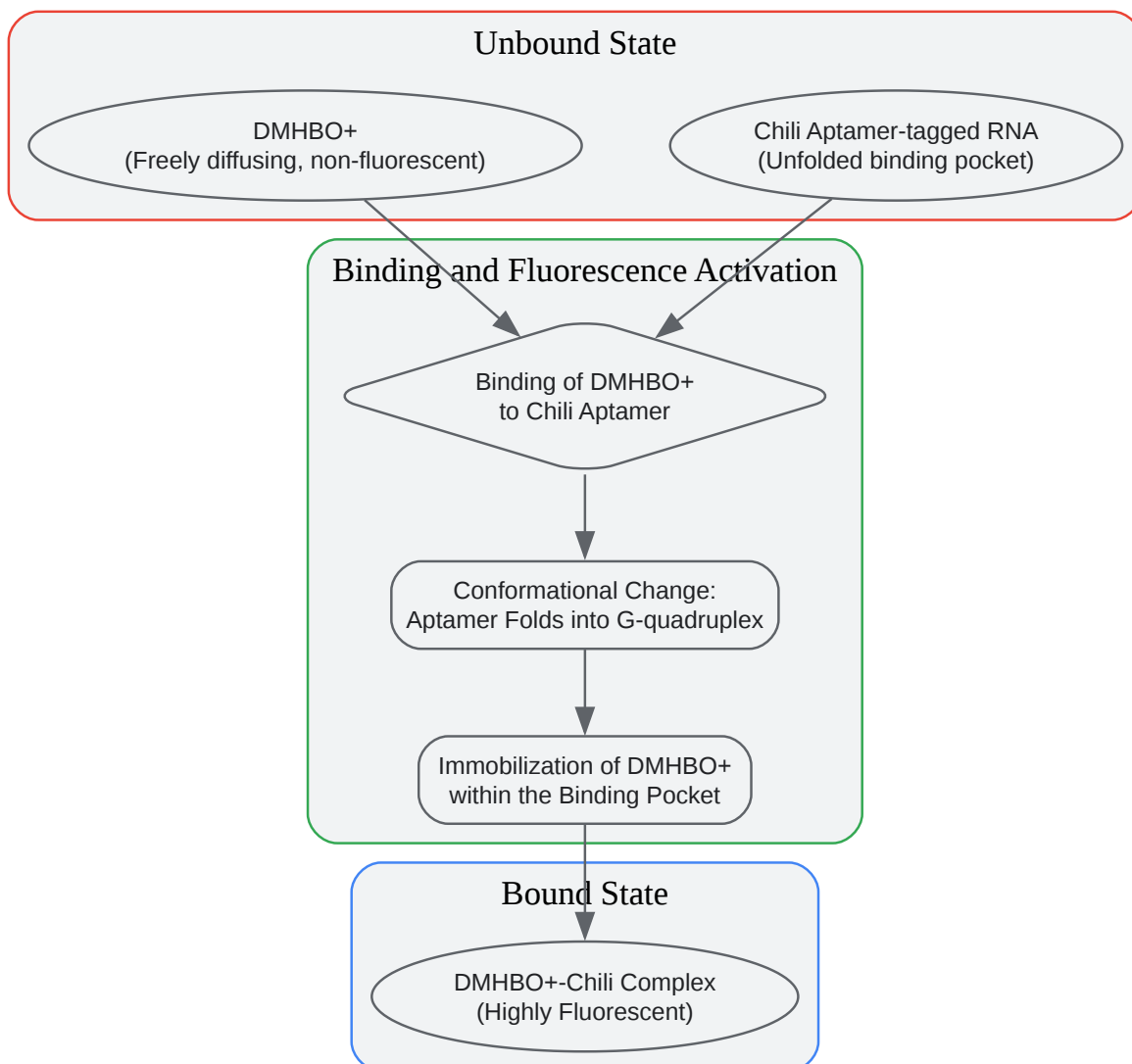
- Correct for uneven illumination (flat-field correction).
- Subtract background fluorescence.
- Single-Molecule Detection:
 - Use a spot detection algorithm (e.g., Laplacian of Gaussian) to identify individual fluorescent spots in each frame.
 - Apply a signal-to-noise ratio threshold to filter out noise.
- Particle Tracking:
 - Link the detected spots across consecutive frames to reconstruct trajectories using a tracking algorithm (e.g., linear motion model, Kalman filter).
- Data Analysis:
 - Mean Squared Displacement (MSD) Analysis: Calculate the MSD for each trajectory to determine the mode of motion (e.g., diffusive, confined, directed). The diffusion coefficient (D) can be extracted from the initial slope of the MSD plot.
 - Trajectory Analysis: Analyze trajectory lengths, velocities, and confinement ratios to characterize the dynamic behavior of the RNA molecules.
 - Colocalization Analysis: If performing two-color imaging, quantify the degree of colocalization between the **DMHBO+**-labeled RNA and other fluorescently tagged cellular components.

Visualizations



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Experimental Workflow for Single-Molecule RNA Tracking using **DMHBO+**.



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Principle of **DMHBO+** Fluorescence Activation by the Chili Aptamer.

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